4-[(2,4-difluorophenyl)methyl]-1H-pyrazole 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2174001-46-6
VCID: VC12008379
InChI: InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14)
SMILES: C1=CC(=C(C=C1F)F)CC2=CNN=C2
Molecular Formula: C10H8F2N2
Molecular Weight: 194.18 g/mol

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole

CAS No.: 2174001-46-6

Cat. No.: VC12008379

Molecular Formula: C10H8F2N2

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole - 2174001-46-6

Specification

CAS No. 2174001-46-6
Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
IUPAC Name 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
Standard InChI InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14)
Standard InChI Key JNIODAXEDLXNCI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CC2=CNN=C2
Canonical SMILES C1=CC(=C(C=C1F)F)CC2=CNN=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, reflects its bifunctional architecture:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 2,4-Difluorobenzyl substituent: A fluorine-decorated phenyl group attached via a methylene bridge to the pyrazole’s N1 position.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₈F₂N₂
Molecular weight206.18 g/mol
SMILES notationC1=CC(=C(C=C1F)F)CC2=CNN=C2
InChIKeyJNIODAXEDLXNCI-UHFFFAOYSA-N
Predicted logP2.45 (indicating moderate lipophilicity)Calculated via PubChem Lite

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the pyrazole core enables π-π stacking interactions in biological targets .

Synthetic Methodologies

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via:

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.

  • Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazines .

Synthesis of 4-[(2,4-Difluorophenyl)methyl]-1H-Pyrazole

While explicit synthetic routes for this compound are scarce, analogous protocols suggest the following steps:

  • Formation of the pyrazole core: Reacting hydrazine with a 1,3-diketone precursor.

  • Benzylation: Introducing the 2,4-difluorobenzyl group via nucleophilic substitution or coupling reactions.

  • Purification: Chromatography or recrystallization to isolate the target compound .

Example Protocol (Adapted from ):

  • Hydrazine treatment: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol.

  • Benzylation: The pyrazole nitrogen is alkylated using 2,4-difluorobenzyl bromide under basic conditions.

  • Decarboxylation: Acidic hydrolysis removes ester groups, yielding the final product.

Structural and Crystallographic Insights

X-ray Diffraction Analysis

Although no crystallographic data exists for this exact compound, related pyrazole derivatives (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .

Table 2: Comparative Crystallographic Data for Analogous Pyrazoles

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidP2₁/c7.17710.99910.41495.2
1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole-----

Pharmacological Applications

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. For instance:

  • Antifungal activity: Analogues like 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole inhibit Candida albicans (MIC: 8 µg/mL) .

  • Antibacterial activity: Fluorinated pyrazoles exhibit potency against Staphylococcus aureus (IC₅₀: 2.76 µM) .

Anti-Inflammatory and Analgesic Effects

Structural analogs such as celecoxib (a COX-2 inhibitor) highlight the pyrazole scaffold’s role in inflammation modulation. The 2,4-difluorophenyl group may enhance selectivity for inflammatory mediators .

Table 3: Select Biological Activities of Pyrazole Analogues

CompoundActivity (IC₅₀/Ki)TargetReference
1-(2,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazoleAnticancer (GI₅₀: 2.23 µM)Leukemia CCRF-CEM
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideAnti-inflammatory (COX-2 IC₅₀: 0.04 µM)Cyclooxygenase-2

Structure-Activity Relationships (SAR)

Key SAR trends for pyrazole derivatives include:

  • Fluorine substitution: Enhances metabolic stability and membrane permeability.

  • N1 substituents: Bulky groups (e.g., 2,4-difluorobenzyl) improve target affinity.

  • C3/C5 modifications: Electron-withdrawing groups boost antimicrobial potency .

Future Directions

  • Targeted drug delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Dual-action therapeutics: Combining pyrazole cores with known pharmacophores (e.g., NSAIDs).

  • Crystallographic studies: Resolving 3D structures to guide rational drug design .

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